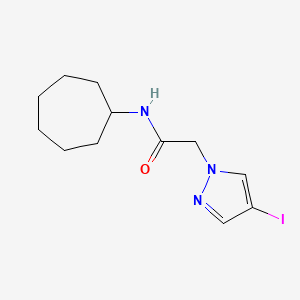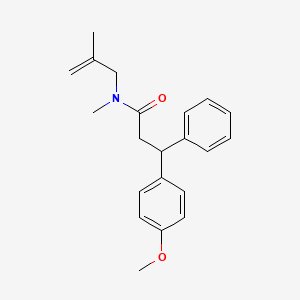![molecular formula C20H24F2N2O B6023415 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as FMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 dopamine receptor. These actions are believed to contribute to its anxiolytic, antidepressant, and antipsychotic properties. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and cognitive function.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF, which is believed to contribute to its cognitive-enhancing effects. This compound has also been found to increase the levels of cAMP, which is a signaling molecule that plays a role in neuronal function. Additionally, this compound has been found to modulate the activity of the HPA axis, which is involved in the body's response to stress.
実験室実験の利点と制限
One of the advantages of using 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the 5-HT1A receptor and D2 dopamine receptor. This allows researchers to study the effects of these receptors without the interference of other receptors. Additionally, this compound has been found to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the study of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol. One direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to study its potential as a treatment for drug addiction in humans. Additionally, further studies can be conducted to elucidate its mechanism of action and to identify any potential side effects. Finally, the development of more soluble forms of this compound can improve its usability in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity for the 5-HT1A receptor and D2 dopamine receptor, low toxicity profile, and cognitive-enhancing effects make it an attractive compound for further study. Future research can shed more light on its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 1,4-bis(4-fluorobenzyl)piperazine with ethylene oxide in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 190-192°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. This compound has also been shown to improve cognitive function and memory retention in rodents. Additionally, this compound has been investigated for its potential to treat drug addiction, as it has been found to reduce drug-seeking behavior in animals.
特性
IUPAC Name |
2-[1,4-bis[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O/c21-18-5-1-16(2-6-18)13-23-10-11-24(20(15-23)9-12-25)14-17-3-7-19(22)8-4-17/h1-8,20,25H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICRMBKWPVEXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)


![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)